Bienvenue dans la boutique en ligne BenchChem!

(R)-N-(1-Boc-3-piperidyl)-2-chloro-5-fluoro-4-pyrimidinamine

Chiral resolution Enantioselective synthesis Kinase inhibitor scaffold

(R)-N-(1-Boc-3-piperidyl)-2-chloro-5-fluoro-4-pyrimidinamine (CAS 1421757-69-8), systematically named tert-butyl (3R)-3-[(2-chloro-5-fluoropyrimidin-4-yl)amino]piperidine-1-carboxylate, is a chiral, orthogonally protected pyrimidine-piperidine hybrid building block with molecular formula C₁₄H₂₀ClFN₄O₂ and molecular weight 330.79 g/mol. The compound features three functional handles for chemoselective elaboration: a Boc-protected (R)-3-aminopiperidine moiety, a chlorine atom at the pyrimidine C2 position amenable to nucleophilic aromatic substitution (SₙAr) or cross-coupling, and a fluorine atom at the C5 position that modulates electronic properties and metabolic stability.

Molecular Formula C14H20ClFN4O2
Molecular Weight 330.78 g/mol
Cat. No. B8167106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-(1-Boc-3-piperidyl)-2-chloro-5-fluoro-4-pyrimidinamine
Molecular FormulaC14H20ClFN4O2
Molecular Weight330.78 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)NC2=NC(=NC=C2F)Cl
InChIInChI=1S/C14H20ClFN4O2/c1-14(2,3)22-13(21)20-6-4-5-9(8-20)18-11-10(16)7-17-12(15)19-11/h7,9H,4-6,8H2,1-3H3,(H,17,18,19)/t9-/m1/s1
InChIKeyNZXWJKQNVRGUJC-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-N-(1-Boc-3-piperidyl)-2-chloro-5-fluoro-4-pyrimidinamine: Technical Baseline and Procurement-Relevant Identity


(R)-N-(1-Boc-3-piperidyl)-2-chloro-5-fluoro-4-pyrimidinamine (CAS 1421757-69-8), systematically named tert-butyl (3R)-3-[(2-chloro-5-fluoropyrimidin-4-yl)amino]piperidine-1-carboxylate, is a chiral, orthogonally protected pyrimidine-piperidine hybrid building block with molecular formula C₁₄H₂₀ClFN₄O₂ and molecular weight 330.79 g/mol . The compound features three functional handles for chemoselective elaboration: a Boc-protected (R)-3-aminopiperidine moiety, a chlorine atom at the pyrimidine C2 position amenable to nucleophilic aromatic substitution (SₙAr) or cross-coupling, and a fluorine atom at the C5 position that modulates electronic properties and metabolic stability . It belongs to the broader class of 2,4-disubstituted-5-fluoropyrimidine intermediates employed in kinase inhibitor discovery programs .

Why Generic Substitution Fails for (R)-N-(1-Boc-3-piperidyl)-2-chloro-5-fluoro-4-pyrimidinamine: The Structural Determinants of Differentiation


Substituting this compound with a closely related analog—even one differing by a single atom or stereocenter—carries material risk for three convergent reasons. First, the (R)-enantiomer defines the absolute three-dimensional presentation of the aminopiperidine vector; the (S)-enantiomer (CAS 1259009-67-0) may produce divergent binding poses at chiral biological targets such as kinases, with enantiomeric pairs of 3-aminopiperidine-containing inhibitors known to exhibit significantly different potency and selectivity profiles . Second, removal or replacement of the 5-fluoro substituent—as in the des-fluoro analog (R)-N-(1-Boc-3-piperidyl)-2-chloro-4-pyrimidinamine (CAS 1380917-77-0, MW 312.80) —eliminates a metabolically stabilizing C–F bond and alters the pyrimidine ring electronics that govern SₙAr reactivity order (C4 > C2) and hydrogen-bond acceptor capacity . Third, the 3-piperidyl connectivity positions the Boc-protected amine at a geometry distinct from the 4-piperidyl regioisomer (CAS 1338494-93-1) , resulting in different exit vectors that directly affect downstream target engagement geometry and scaffold optimization trajectories.

Product-Specific Quantitative Evidence Guide: (R)-N-(1-Boc-3-piperidyl)-2-chloro-5-fluoro-4-pyrimidinamine


Enantiomeric Identity: (R)- vs. (S)-3-Aminopiperidine Configuration Determines Chiral Scaffold Utility

The (R)-enantiomer (CAS 1421757-69-8) is one member of a stereoisomeric pair; the (S)-enantiomer (CAS 1259009-67-0) is the opposite antipode with identical molecular formula (C₁₄H₂₀ClFN₄O₂, MW 330.79) but opposite optical rotation . The (R)-configured 3-aminopiperidine is the preferred synthon in specific kinase inhibitor chemotypes: (R)-1-Boc-3-aminopiperidine has been employed in the synthesis of alkynylpyrimidine amide derivatives as orally available Tie-2 kinase inhibitors, where the absolute configuration is essential for target binding . In contrast, the (S)-enantiomer is primarily associated with CHK1 and PI3Kδ inhibitor programs . Procurement of the incorrect enantiomer would deliver a building block incompatible with structure-based design trajectories predicated on the (R)-configuration.

Chiral resolution Enantioselective synthesis Kinase inhibitor scaffold

5-Fluoro vs. Des-Fluoro Analog: Impact on Molecular Properties and Metabolic Stability

The presence of a fluorine atom at the pyrimidine C5 position in the target compound (MW 330.79) versus hydrogen in the des-fluoro analog (CAS 1380917-77-0, MW 312.80) produces a quantifiable molecular weight increase of 17.99 g/mol (ΔMW) . The C5–F substitution is strategically significant: it blocks a primary site of oxidative metabolism on the pyrimidine ring, improves lipophilicity (estimated ΔlogP ~+0.3 to +0.5 for aryl-F vs. aryl-H), and modulates the electron density of the pyrimidine π-system, which directly influences SₙAr reactivity at the C2–Cl position . In the broader 2,4-disubstituted-5-fluoropyrimidine class, the 5-fluoro motif is a conserved pharmacophoric element in clinical-stage kinase inhibitors including the GSK3β inhibitor AZD8926, where it contributes to both target potency and pharmacokinetic durability [1].

Fluorine substitution Metabolic stability Lipophilicity modulation

3-Piperidyl vs. 4-Piperidyl Regioisomer: Exit Vector Geometry Determines Scaffold Diversification Potential

The target compound features the aminopiperidine linkage at the piperidine 3-position (meta relationship to ring nitrogen), whereas the regioisomeric comparator tert-butyl [1-(2-chloro-5-fluoropyrimidin-4-yl)piperidin-4-yl]carbamate (CAS 1338494-93-1) positions the Boc-protected amine at the 4-position (para relationship) . This positional difference produces distinct exit vectors: the 3-substituted piperidine projects the Boc-amine at approximately 60° relative to the piperidine ring plane, while the 4-substituted isomer projects it at approximately 0° (equatorial) . In kinase inhibitor design, 3-aminopiperidine scaffolds place the elaborated moiety in a different region of the ATP-binding pocket compared to 4-aminopiperidine scaffolds, as demonstrated in HIV-1 NNRTI programs where 3-aminopiperidine and 4-aminopiperidine derivatives exhibited distinct potency profiles [1]. Both regioisomers share the identical molecular formula (C₁₄H₂₀ClFN₄O₂, MW 330.79) and cannot be distinguished by mass spectrometry alone, making unambiguous procurement of the correct regioisomer critical.

Regioisomerism Exit vector Scaffold diversification

Orthogonal Protection Strategy: Boc Group Enables Chemoselective Piperidine Elaboration Without Pyrimidine Interference

The Boc (tert-butoxycarbonyl) group on the piperidine nitrogen provides orthogonal protection that is stable under the nucleophilic aromatic substitution (SₙAr) conditions used to displace the pyrimidine C2–Cl, yet is quantitatively removable under mild acidic conditions (TFA or HCl/dioxane) to liberate the secondary amine for subsequent diversification . This contrasts with analogs lacking the Boc group—such as (2-chloro-5-fluoropyrimidin-4-yl)-4-piperidylamine hydrochloride (CAS N/A, MW 267.13) —where the unprotected piperidine amine competes as a nucleophile during C2–Cl displacement, necessitating additional protection/deprotection steps and reducing overall synthetic efficiency. Quantitative deprotection yields for N-Boc-piperidines under standard TFA/CH₂Cl₂ conditions typically exceed 95% [1].

Orthogonal protection Boc deprotection Chemoselective synthesis

Best Research and Industrial Application Scenarios for (R)-N-(1-Boc-3-piperidyl)-2-chloro-5-fluoro-4-pyrimidinamine


Chiral Kinase Inhibitor Lead Generation via Sequential SₙAr at C2 Followed by Boc Deprotection and Piperidine N-Functionalization

The compound's C2–Cl serves as the primary exit vector for SₙAr diversification with amine, alcohol, or thiol nucleophiles. Following C2 elaboration, the Boc group is removed under TFA/CH₂Cl₂ to expose the (R)-3-aminopiperidine, which can then be coupled to carboxylic acids, sulfonyl chlorides, or elaborated via reductive amination. This sequential functionalization strategy is directly analogous to that employed for GSK3β inhibitor AZD8926, where 2-chloro-5-fluoropyrimidine underwent initial C2 amination followed by further scaffold elaboration [1]. The (R)-configuration of the piperidine ensures that the final elaborated amine presents the correct stereochemistry for target engagement, consistent with Tie-2 kinase inhibitor pharmacophore models .

Synthesis of Enantiomerically Pure 2,4-Diamino-5-fluoropyrimidine Libraries for Kinase Selectivity Profiling

The 5-fluoropyrimidine core with a 2-chloro leaving group is a privileged scaffold for generating 2,4-diaminopyrimidine libraries, a chemotype with extensive precedent as ATP-competitive kinase inhibitors. Researchers can leverage the C2–Cl for parallel diversification while retaining the chiral (R)-3-aminopiperidine at C4 as a constant stereochemical element. The resulting library members can be screened to establish structure-activity relationships (SAR) around the C2 substituent while maintaining a fixed chiral presentation at C4, enabling deconvolution of potency contributions from each vector .

Fragment-Based Drug Discovery: Use as a Pre-Functionalized Chiral Fragment with Three Orthogonal Handles

In fragment-based drug discovery (FBDD), the compound serves as a pre-functionalized chiral fragment incorporating three chemical handles: (i) an SₙAr-reactive C2–Cl, (ii) a Boc-protected (R)-3-aminopiperidine that can be unmasked for fragment linking, and (iii) a C5–F that enhances binding affinity through halogen bonding or hydrophobic contacts while providing a ¹⁹F NMR handle for binding assays. This multi-handle architecture allows fragment growing, merging, or linking strategies without requiring additional protection/deprotection steps, accelerating the fragment-to-lead timeline [2].

Reference Standard for Chiral Purity Method Development in Pyrimidine-Piperidine API Intermediates

Given the commercial availability of both (R)- and (S)-enantiomers (CAS 1421757-69-8 and 1259009-67-0, respectively) , the target compound can serve as an authentic reference standard for developing chiral HPLC or SFC methods to verify enantiomeric purity in later-stage synthetic intermediates. The 98% purity specification (Leyan) meets the threshold for use as a reference material in method validation, and the UV-active pyrimidine chromophore facilitates detection without derivatization.

Quote Request

Request a Quote for (R)-N-(1-Boc-3-piperidyl)-2-chloro-5-fluoro-4-pyrimidinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.